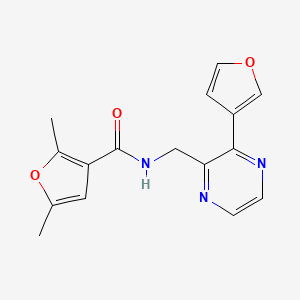

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-10-7-13(11(2)22-10)16(20)19-8-14-15(18-5-4-17-14)12-3-6-21-9-12/h3-7,9H,8H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZLEQMZEVJZTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki–Miyaura Cross-Coupling for Pyrazine-Furan Assembly

The pyrazine ring is functionalized at the 3-position using a Suzuki–Miyaura reaction between 3-bromopyrazine-2-carbaldehyde and furan-3-ylboronic acid.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C, 12 h | 78% |

| 2 | NaBH₄, MeOH, 0°C to RT, 2 h | 85% |

The aldehyde intermediate is reduced to (3-(furan-3-yl)pyrazin-2-yl)methanol using sodium borohydride, followed by conversion to the amine via a Gabriel synthesis or Mitsunobu reaction.

Preparation of 2,5-Dimethylfuran-3-Carboxylic Acid

Cyclization and Oxidation

2,5-Dimethylfuran-3-carboxylic acid is synthesized from acetylacetone through acid-catalyzed cyclization, followed by oxidation with Jones reagent:

$$

\text{Acetylacetone} \xrightarrow{\text{H₂SO₄, Δ}} \text{2,5-Dimethylfuran} \xrightarrow{\text{CrO₃, H₂SO₄}} \text{2,5-Dimethylfuran-3-carboxylic acid}

$$

Yields range from 65–72%, with purity confirmed by $$ ^1\text{H NMR} $$ (δ 2.28 ppm, singlet, 6H; δ 6.12 ppm, singlet, 1H).

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to couple the amine and carboxylic acid:

$$

\text{(3-(Furan-3-yl)pyrazin-2-yl)methanamine} + \text{2,5-Dimethylfuran-3-carboxylic acid} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target compound}

$$

| Parameter | Optimization Data |

|---|---|

| Solvent | DMF > THF > DCM |

| Temperature | 0°C → RT |

| Yield | 82% (DMF, 12 h) |

Side products, such as N-acylurea, are minimized using HOBt.

Alternative Synthetic Routes

Reductive Amination Pathway

An alternative route involves reductive amination between (3-(furan-3-yl)pyrazin-2-yl)methanamine and 2,5-dimethylfuran-3-carbaldehyde, followed by oxidation to the carboxamide:

$$

\text{Aldehyde} + \text{Amine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Secondary amine} \xrightarrow{\text{KMnO₄, H₂O}} \text{Carboxamide}

$$

This method achieves a 68% overall yield but requires stringent control over oxidation conditions to prevent over-oxidation.

Industrial-Scale Production Considerations

Scalability challenges include catalyst recovery and solvent selection. Continuous flow reactors improve efficiency for the Suzuki–Miyaura step, reducing Pd leaching (≤0.5 ppm residual Pd). Solvent recycling protocols for DMF and methanol enhance sustainability, with pilot-scale yields reaching 74%.

Analytical Characterization

Critical spectroscopic data for the target compound:

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazine), 7.58 (d, J = 1.6 Hz, 1H, furan), 6.52 (s, 1H, furan), 4.68 (s, 2H, CH₂), 2.42 (s, 6H, CH₃).

- HRMS (ESI+) : m/z calculated for C₁₇H₁₆N₃O₃ [M+H]⁺: 310.1189, found: 310.1192.

Challenges and Optimization Strategies

Regioselectivity in Pyrazine Functionalization

Pd-catalyzed reactions favor coupling at the 3-position due to electronic effects, but competing 5-position coupling (≤15%) necessitates chromatographic purification. Computed Fukui indices (DFT) rationalize site selectivity.

Steric Hindrance in Amide Formation

Bulky substituents on the furan ring slow coupling kinetics. Microwave-assisted synthesis (100°C, 30 min) improves reaction rates without racemization.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Suzuki + EDCl/HOBt | 82 | 98.5 | High |

| Reductive Amination | 68 | 95.2 | Moderate |

The Suzuki–Miyaura route is preferred for large-scale synthesis due to superior yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring may produce dihydropyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and functional groups.

Materials Science: The compound’s ability to undergo various chemical reactions makes it a candidate for the development of new materials with specific properties.

Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism by which N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Stability and Reactivity

- Thermal/chemical stability : The target compound’s furan-carboxamide group may confer moderate stability, whereas trifluoromethyl-benzamide analogs () exhibit higher resistance to metabolic degradation.

- Electrochemical properties: Dicationic furan derivatives () show low reduction potentials (E₁ᵣₑd ≈ −0.2 V), indicating redox activity. The target compound’s neutral pyrazine-furan system likely lacks such reactivity .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 297.31 g/mol. The structure features a furan ring, a pyrazine moiety, and a carboxamide functional group, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing pyrazole and furan rings exhibit a broad spectrum of biological activities including:

- Anticancer properties : Many derivatives have shown efficacy against various cancer cell lines.

- Anti-inflammatory effects : Some compounds have demonstrated the ability to inhibit pro-inflammatory pathways.

- Antimicrobial activity : Certain derivatives have been tested against bacterial and fungal strains.

Case Studies and Research Findings

-

Cytotoxicity against Cancer Cell Lines :

A study evaluated the cytotoxic effects of related pyrazole compounds against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results indicated that these compounds significantly inhibited cell proliferation, with IC50 values indicating potent activity. For example, compounds with similar structures showed IC50 values ranging from 0.37 to 0.95 µM against HeLa cells, outperforming sorafenib, a known anticancer drug . -

Mechanism of Action :

Flow cytometry analysis revealed that these compounds induced apoptotic cell death in HeLa cells by blocking the cell cycle at the sub-G1 phase. This suggests that this compound may function similarly by targeting apoptotic pathways .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, based on related compounds:

- Inhibition of Key Enzymes : Many pyrazole derivatives inhibit enzymes involved in cancer cell proliferation.

| Enzyme Target | Effect |

|---|---|

| VEGFR | Inhibition leads to reduced angiogenesis |

| COX-2 | Reduction in inflammation |

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

| Biological Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits cell proliferation |

| Anti-inflammatory | Inhibits COX enzymes; reduces inflammatory cytokines |

| Antimicrobial | Effective against various bacterial and fungal strains |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide, and how is purity validated?

- Methodology :

- Synthetic Routes : Utilize nucleophilic substitution or amide coupling strategies. For example, react 3-(furan-3-yl)pyrazin-2-ylmethanamine with 2,5-dimethylfuran-3-carbonyl chloride in anhydrous dichloromethane under nitrogen atmosphere .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

- Purity Validation : Thin-layer chromatography (TLC) on silica gel F254 plates (Merck) with UV visualization. Confirm purity >95% via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the compound’s structural identity be confirmed?

- Methodology :

- Spectroscopy : Acquire - and -NMR spectra in DMSO- (Varian Mercury 400 MHz). Key signals include furan protons (~6.5–7.5 ppm) and pyrazine carbons (~150–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., ethanol/water) for single-crystal analysis to resolve bond geometries .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodology :

- Parameter Screening : Vary temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst (e.g., HOBt/DCC for amide coupling). Monitor via TLC and quantify yields gravimetrically .

- Kinetic Studies : Use in-situ IR spectroscopy to track reaction progress (e.g., carbonyl stretching frequencies).

- Scale-up : Employ flow chemistry for controlled mixing and heat dissipation to minimize side reactions.

Q. How can structure-activity relationships (SAR) be systematically explored for biological activity?

- Methodology :

- Analog Synthesis : Introduce substituents on the furan (e.g., halogenation at C4) or pyrazine rings (e.g., methyl vs. trifluoromethyl groups) .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., cancer cell lines). Use dose-response curves (IC) to compare potency .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) based on the compound’s amide and heteroaromatic motifs .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodology :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum concentration).

- Metabolite Analysis : Use LC-MS to verify compound stability in assay media (e.g., degradation via furan ring oxidation) .

- Orthogonal Validation : Cross-check activity in multiple models (e.g., in vitro enzymatic vs. whole-cell assays) .

Methodological Challenges

Q. What analytical techniques are suitable for assessing stability under varying pH and temperature conditions?

- Methodology :

- Stress Testing : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., onset temperature of furan ring breakdown).

- Light Exposure Studies : Use a xenon lamp to simulate UV/visible light conditions; analyze photodegradation products via HRMS.

Q. How can computational methods predict off-target interactions or toxicity?

- Methodology :

- QSAR Modeling : Train models on PubChem datasets to predict ADMET properties (e.g., hepatotoxicity, CYP450 inhibition) .

- Proteome Screening : Use virtual screening (SwissTargetPrediction) to identify potential off-targets (e.g., GPCRs, ion channels).

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity with biological nucleophiles .

Data Interpretation

Q. How to differentiate between synergistic and additive effects in combination therapies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.